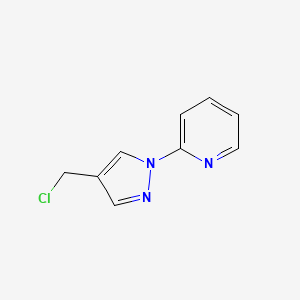

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound. It is related to 2-Chloromethylpyridine, which is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .

Applications De Recherche Scientifique

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

One of the notable applications of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This compound is a Zn2±sensitive magnetic resonance imaging contrast agent , which highlights its potential in enhancing MRI techniques. The specificity for Zn2+ ions can be particularly useful in neurological studies, as zinc plays a significant role in brain function.

Alkylation of Calixarenes

This compound has been used as a reagent in the base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix 5arene in DMF . Calixarenes are large cyclic molecules that have applications in host-guest chemistry, where they can act as ‘hosts’ for smaller ‘guest’ molecules. This alkylation process can modify the properties of calixarenes, potentially leading to new materials with specific binding affinities for certain molecules.

Development of Anti-inflammatory Agents

Research on pyrimidine derivatives, which share a structural similarity with the pyridine moiety of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine, has shown that these compounds have significant anti-inflammatory activities . The structure-activity relationship (SAR) studies of these derivatives can guide the development of new anti-inflammatory drugs, suggesting that similar research could be applied to this compound.

Electrochemical Studies

Pyridine derivatives are important in electrochemistry, where they can contribute to the study of redox reaction mechanisms and the synthesis of new compounds . Given the electroactive nature of pyridine, 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine could be used in electrochemical sensors or as a building block for electrochemically active materials.

Peptide Modification

Similar compounds, such as 4-(Chloromethyl)pyridine hydrochloride, find application in peptide modification . They are used for the protection of carboxyl termini of peptides as 4-picolyl esters. This suggests that 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine could also be used in peptide synthesis and modification, providing a ‘handle’ for separation and purification.

Solubility Enhancement

The solubility of this compound in water and organic solvents like acetone and ethanol suggests its use in solubility enhancement of poorly soluble pharmaceuticals. By forming co-crystals or acting as a solubilizing agent, it could improve the bioavailability of certain drugs.

Propriétés

IUPAC Name |

2-[4-(chloromethyl)pyrazol-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJWMZWILGBGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)

![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)

![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)

![(Prop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1469319.png)